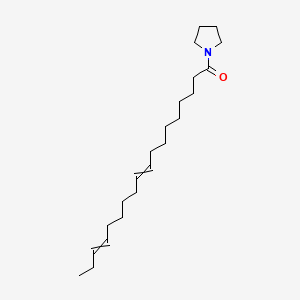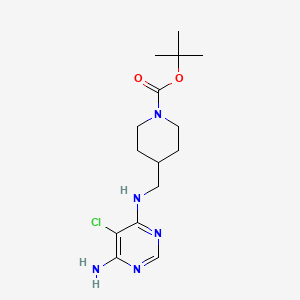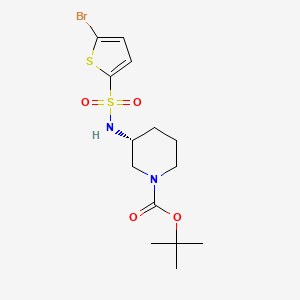
(R)-tert-butyl 3-(5-bromothiophene-2-sulfonamido)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-tert-butyl 3-(5-bromothiophene-2-sulfonamido)piperidine-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring, a bromothiophene moiety, and a sulfonamide group, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-butyl 3-(5-bromothiophene-2-sulfonamido)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the piperidine ring and the bromothiophene moiety. The piperidine ring can be synthesized through a series of reactions involving amines and aldehydes, followed by cyclization. The bromothiophene moiety is introduced through bromination of thiophene. The final step involves the coupling of the bromothiophene moiety with the piperidine ring via sulfonamide formation under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
®-tert-butyl 3-(5-bromothiophene-2-sulfonamido)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the bromothiophene moiety.
Substitution: The bromine atom in the bromothiophene moiety can be substituted with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to dehalogenated products.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-tert-butyl 3-(5-bromothiophene-2-sulfonamido)piperidine-1-carboxylate is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound can be used to study the effects of sulfonamides on biological systems. Its ability to interact with proteins and enzymes makes it a useful tool for biochemical studies.
Medicine
In medicine, ®-tert-butyl 3-(5-bromothiophene-2-sulfonamido)piperidine-1-carboxylate has potential applications as a pharmaceutical intermediate. Its sulfonamide group is known for its antibacterial properties, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and materials science.
Mécanisme D'action
The mechanism of action of ®-tert-butyl 3-(5-bromothiophene-2-sulfonamido)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and proteins. The sulfonamide group can inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis. This inhibition can affect various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-tert-butyl 3-(5-chlorothiophene-2-sulfonamido)piperidine-1-carboxylate
- ®-tert-butyl 3-(5-fluorothiophene-2-sulfonamido)piperidine-1-carboxylate
- ®-tert-butyl 3-(5-iodothiophene-2-sulfonamido)piperidine-1-carboxylate
Uniqueness
Compared to its analogs, ®-tert-butyl 3-(5-bromothiophene-2-sulfonamido)piperidine-1-carboxylate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to proteins and enzymes.
This detailed article provides a comprehensive overview of ®-tert-butyl 3-(5-bromothiophene-2-sulfonamido)piperidine-1-carboxylate, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C14H21BrN2O4S2 |
|---|---|
Poids moléculaire |
425.4 g/mol |
Nom IUPAC |
tert-butyl (3R)-3-[(5-bromothiophen-2-yl)sulfonylamino]piperidine-1-carboxylate |
InChI |
InChI=1S/C14H21BrN2O4S2/c1-14(2,3)21-13(18)17-8-4-5-10(9-17)16-23(19,20)12-7-6-11(15)22-12/h6-7,10,16H,4-5,8-9H2,1-3H3/t10-/m1/s1 |
Clé InChI |
NAIHZDMBEYNKEU-SNVBAGLBSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CCC[C@H](C1)NS(=O)(=O)C2=CC=C(S2)Br |
SMILES canonique |
CC(C)(C)OC(=O)N1CCCC(C1)NS(=O)(=O)C2=CC=C(S2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


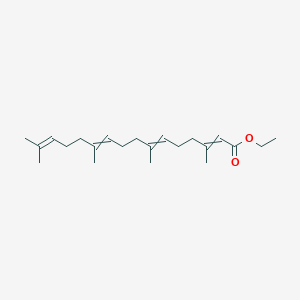
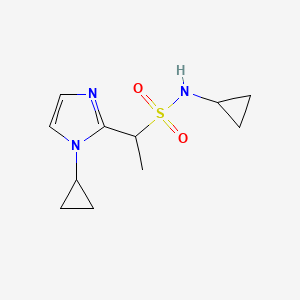

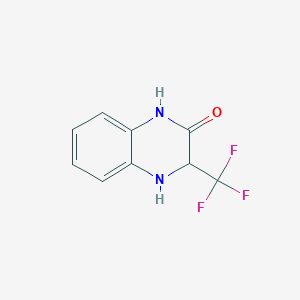
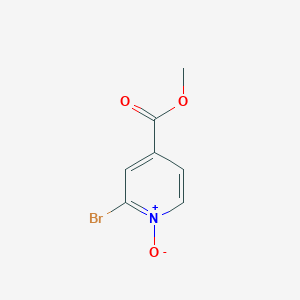
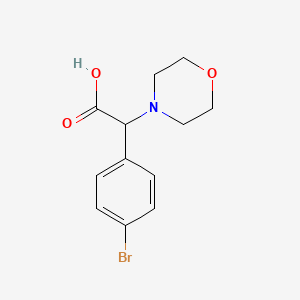
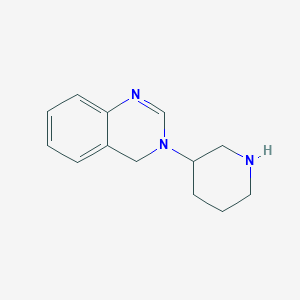

![(2S)-2-(1-adamantyl)-2-[[(1R)-2-hydroxy-1-phenylethyl]amino]acetic acid](/img/structure/B13972943.png)
![6H-Imidazo[4,5,1-IJ]quinoline](/img/structure/B13972950.png)
![(4S)-4-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-[[(2S)-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13972965.png)

